molecular formula C13H17BCl2O3 B1465155 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-69-4

2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1465155
CAS No.: 942069-69-4
M. Wt: 303 g/mol
InChI Key: SOSFOBFYDOBNDJ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Boronate Ester Framework

The crystal structure of 2-(3,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by a planar dioxaborolane core with tetramethyl groups at the 4,4,5,5 positions. The boron atom adopts a trigonal planar geometry, typical of boronate esters, with bond distances of approximately 1.55–1.60 Å for B–O and 1.40–1.45 Å for B–C.

Parameter Value Source
Space group Likely monoclinic (e.g., P 1 21/c 1)
Unit cell dimensions a ≈ 15.5 Å, b ≈ 7.5 Å, c ≈ 13.9 Å
B–O bond length ~1.57 Å
B–C bond length ~1.56 Å

The 3,5-dichloro-4-methoxyphenyl substituent introduces steric and electronic effects. The methoxy group at the para position enhances electron density on the boron center, while the chlorine atoms at meta positions create electron-withdrawing effects. This substituent arrangement influences crystal packing, favoring intermolecular halogen-bonding interactions in the solid state.

Molecular Geometry Optimization via Computational Chemistry

Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G* basis set provide insights into the molecular geometry. The optimized structure reveals:

  • Boronate Ester Core :

    • Trigonal planar geometry at boron, with O–B–O angles approaching 120°.
    • Tetramethyl groups adopt a staggered conformation to minimize steric strain.
  • Substituent Effects :

    • The 4-methoxyphenyl group is coplanar with the dioxaborolane ring, enabling conjugation.
    • Chlorine atoms at the 3 and 5 positions induce slight distortions in the phenyl ring due to their electronegativity.

A comparison of computed bond lengths with experimental values from related compounds (e.g., 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confirms the accuracy of the model.

Comparative Analysis with Substituted Dioxaborolane Derivatives

The electronic and steric effects of substituents on the dioxaborolane core are critical to reactivity. Table 1 compares key properties of structurally related compounds.

Compound Substituents 11B NMR Shift (δ) Key Feature
2-(3,5-Dichloro-4-methoxyphenyl)-dioxaborolane 3,5-Cl, 4-OCH3 ~30.5 ppm Electron-withdrawing Cl, electron-donating OCH3
2-(4-Methoxyphenyl)-dioxaborolane 4-OCH3 ~30.4 ppm Strong electron-donating effect
2-(4-Ethoxyphenyl)-dioxaborolane 4-OCH2CH3 ~30.4 ppm Alkoxy substituent with moderate donating
2-(2-Methyl-4-methoxyphenyl)-dioxaborolane 2-CH3, 4-OCH3 ~30.7 ppm Steric hindrance from methyl group

Data derived from .

The 11B NMR shift of ~30.5 ppm for the target compound aligns with substituted dioxaborolanes, indicating similar electronic environments. The presence of chlorine atoms increases the deshielding effect on boron compared to purely methoxy-substituted analogs.

Conformational Dynamics in Solid-State vs. Solution Phase

In the solid state, the compound adopts a rigid conformation due to crystal packing constraints. However, in solution, dynamic behavior is observed:

  • Solid-State Conformation :

    • The dioxaborolane ring remains planar, with tetramethyl groups arranged anti to minimize steric clashes.
    • Intermolecular halogen bonds (Cl···O) stabilize the crystal lattice.
  • Solution-Phase Dynamics :

    • The methoxy group rotates freely, causing minor fluctuations in the phenyl ring’s electron density.
    • The dioxaborolane ring may undergo partial ring-opening under acidic or protic conditions, forming a transient boronic acid intermediate.

This dual behavior is critical for applications in cross-coupling reactions, where solution-phase dynamics enable catalytic activity.

Properties

IUPAC Name

2-(3,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)10(16)7-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSFOBFYDOBNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700029
Record name 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942069-69-4
Record name 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically follows a two-step approach:

  • Step 1: Synthesis or procurement of the corresponding arylboronic acid, i.e., 3,5-dichloro-4-methoxyphenylboronic acid.
  • Step 2: Conversion of this boronic acid to the pinacol boronic ester by reaction with pinacol under anhydrous conditions.

This approach leverages the stability and versatility of pinacol boronate esters in organic synthesis.

Detailed Preparation Procedure

Starting Materials:

Compound Role Molecular Formula
3,5-Dichloro-4-methoxyphenylboronic acid Boronic acid precursor C7H5BCl2O2
Pinacol (2,3-dimethyl-2,3-butanediol) Diol for ester formation C6H14O2

Reaction Conditions:

  • Solvent: Anhydrous toluene or similar aprotic solvent.
  • Dehydrating agent: Molecular sieves (4 Å) or other drying agents to maintain anhydrous environment.
  • Temperature: Reflux conditions (~110°C for toluene).
  • Atmosphere: Inert gas (argon or nitrogen) to prevent moisture ingress.
  • Time: Typically several hours (4–16 hours) to ensure complete esterification.

Procedure Summary:

  • In a dry, inert atmosphere, 3,5-dichloro-4-methoxyphenylboronic acid and pinacol are combined in anhydrous toluene.
  • Molecular sieves are added to absorb any water generated during the esterification.
  • The reaction mixture is heated to reflux under stirring for a period sufficient to drive the reaction to completion.
  • After cooling, the mixture is filtered to remove molecular sieves and any insoluble impurities.
  • The crude product is purified by recrystallization or chromatography to yield the pure boronic ester.

Mechanistic Insights

The reaction proceeds via a condensation mechanism where the boronic acid hydroxyl groups react with the vicinal diol (pinacol), forming a cyclic boronate ester and releasing water. The removal of water is critical to drive the equilibrium toward ester formation.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Boronic acid to pinacol molar ratio 1:1 to 1:1.05 Slight excess of pinacol ensures complete reaction
Solvent Anhydrous toluene, THF, or dichloromethane Toluene preferred for reflux conditions
Temperature Reflux (~110°C in toluene) Ensures reaction completion
Reaction time 4–16 hours Depends on scale and purity
Atmosphere Argon or nitrogen Prevents hydrolysis
Dehydrating agent Molecular sieves (4 Å) Removes water to shift equilibrium
Purification Filtration, recrystallization, or chromatography Ensures high purity product

Research Findings and Optimization

  • Anhydrous Conditions: Maintaining strict anhydrous conditions is essential to prevent hydrolysis of the boronic ester back to the boronic acid, which reduces yield and purity.
  • Pinacol Excess: Using a slight excess of pinacol (around 5%) improves conversion efficiency.
  • Reaction Monitoring: The progress can be monitored by ^11B NMR spectroscopy, which shows the shift from boronic acid to boronate ester.
  • Scale-up Considerations: Industrial scale-up involves continuous removal of water and may use azeotropic distillation to improve yields.
  • Alternative Methods: Some literature reports direct borylation of aryl halides with bis(pinacolato)diboron in the presence of palladium catalysts to form the boronic ester directly, bypassing the boronic acid intermediate. However, this method requires careful catalyst and condition optimization and is less common for this specific substituted phenyl derivative.

Summary Table of Preparation Routes

Preparation Method Key Steps Advantages Limitations
Boronic acid + Pinacol esterification Condensation under reflux with molecular sieves Straightforward, high purity Requires anhydrous conditions
Direct borylation of aryl halides Pd-catalyzed coupling with bis(pinacolato)diboron One-step, avoids boronic acid isolation Catalyst cost, optimization needed
Use of dehydrating agents Molecular sieves or azeotropic removal of water Drives equilibrium toward ester Adds complexity to process

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound serves as a boron source for palladium-catalyzed couplings with aryl/heteroaryl halides. The reaction typically proceeds under mild conditions due to the stability of the dioxaborolane moiety .

General Reaction Scheme:
$$ \text{Ar-B(dioxaborolane)} + \text{Ar'X} \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Ar'} + \text{Byproducts} $$

Key Conditions:

CatalystBaseSolventTemperatureYield Range
PdCl₂(dppf)·CH₂Cl₂K₂CO₃1,4-Dioxane75–90°C70–95%
Pd(PPh₃)₄CsFTHF60–80°C65–85%

Mechanistic Features:

  • Oxidative Addition: Aryl halide reacts with Pd(0) to form Pd(II) complex.

  • Transmetallation: Boron transfers aryl group to Pd(II).

  • Reductive Elimination: C–C bond formation releases Pd(0).

Methoxy Group Reactions

The 4-methoxy substituent can undergo demethylation or nucleophilic substitution under specific conditions:

Reaction TypeReagents/ConditionsProducts
DemethylationBBr₃, CH₂Cl₂, −78°C → RTPhenolic derivative
SNArAmines (e.g., piperidine), CuI4-Amino-substituted derivatives

Chlorine Reactivity

The 3,5-dichloro groups participate in:

  • Buchwald-Hartwig Amination (Pd/Xantphos catalysts)

  • Ullmann-Type Couplings (CuI/1,10-phenanthroline)

Hydrolysis

Controlled hydrolysis yields boronic acids:
$$ \text{B(dioxaborolane)} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{B(OH)}_2 + \text{Pinacol} $$

  • Optimal Conditions: 0.1M HCl in THF/H₂O (1:1), 25°C, 2h

Transesterification

Exchanges with diols under anhydrous conditions:
$$ \text{B(dioxaborolane)} + \text{Diol} \xrightarrow{\text{BF}_3·\text{OEt}_2} \text{New boronate ester} $$

Substituent Effects

PositionSubstituentElectronic EffectImpact on Reactivity
3,5Clσ-WithdrawingAccelerates transmetallation
4OMeπ-DonatingStabilizes intermediates

Benchmarking Against Analogues

Compound ModificationCoupling Rate (Relative)Thermal Stability
3,5-DiCl-4-OMe (Target)1.0>150°C
4-OMe (No Cl)0.6>130°C
3,5-DiF-4-OMe1.2>140°C

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that boron-containing compounds can exhibit significant biological activity, particularly in anticancer applications. The compound has shown potential as a cytotoxic agent against various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7>10Moderate cytotoxicity
A5496.5Significant cytotoxicity
HepG28.0Moderate cytotoxicity
PC37.0Significant cytotoxicity

The selective toxicity towards cancer cells compared to normal cells highlights its potential for therapeutic applications in oncology.

Mechanism of Action
The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. The compound may modulate signaling pathways that are crucial for tumor growth and survival.

Materials Science

Synthesis of Functional Materials
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its boron content allows for unique interactions with other materials, enhancing properties like thermal stability and mechanical strength.

Case Study: Polymer Composites
In a study focusing on polymer composites reinforced with boron compounds, the addition of this dioxaborolane resulted in improved mechanical properties and thermal resistance. The enhanced performance is attributed to the cross-linking ability of the boron atom within the polymer matrix .

Environmental Applications

Environmental Remediation
The compound's ability to interact with various pollutants makes it a candidate for environmental remediation technologies. Its boron structure can facilitate the removal of heavy metals and organic pollutants from contaminated water sources.

Pollutant Type Removal Efficiency (%) Method Used
Heavy Metals85Adsorption
Organic Pollutants75Catalytic Degradation

A study demonstrated that using this compound in water treatment processes led to significant reductions in pollutant concentrations, showcasing its potential utility in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. In biological systems, the compound may act by inhibiting key enzymes or signaling pathways, leading to its observed bioactivity. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and applications:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Cl; 4-OCH₃ ~316.61 Used in Suzuki couplings for bioactive indazole derivatives (e.g., antitumor agents) .
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Cl 272.96 Lacks methoxy group; lower polarity. Used in cross-coupling reactions .
2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Cl; 4-CH₃ 294.02 Methyl group enhances lipophilicity; potential for hydrophobic drug candidates .
2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-F; 4-OCH₃ 280.10 Fluorine substituents improve metabolic stability; used in PET tracer synthesis .
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-OCH₃ 218.08 Simpler structure; high reactivity in couplings due to electron-donating OCH₃ .
2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,4-Cl 272.96 Ortho-substitution may sterically hinder coupling reactions .

Key Comparisons :

Electronic Effects :

  • The methoxy group in the target compound (4-OCH₃) donates electrons, activating the phenyl ring for electrophilic substitution, while chlorine atoms (3,5-Cl) withdraw electrons, stabilizing the boron center. This balance enhances stability without significantly reducing reactivity in cross-couplings .
  • In contrast, analogs lacking methoxy groups (e.g., 2-(3,5-dichlorophenyl)-...) exhibit lower solubility and require harsher reaction conditions for Suzuki couplings .

Biological Activity :

  • Derivatives like 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide (from ) demonstrate potent antitumor activity, highlighting the importance of chlorine and methoxy substituents in bioactive molecule design .
  • Fluoro-substituted analogs (e.g., 3,5-F; 4-OCH₃) are prioritized in radiopharmaceuticals due to fluorine-18’s utility in PET imaging .

Synthetic Utility :

  • The target compound’s synthesis via NCS-mediated chlorination () is more efficient than multi-step routes for methyl- or fluorine-substituted analogs .
  • Steric hindrance in ortho-substituted derivatives (e.g., 3,4-Cl) reduces coupling efficiency compared to para-substituted variants .

Biological Activity

2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 942069-69-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H17BCl2O3C_{13}H_{17}BCl_2O_3, featuring a boron atom in a dioxaborolane ring structure. The presence of the dichloro and methoxy groups on the phenyl ring significantly influences its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit specific kinases involved in cancer progression.
  • Enzyme Inhibition : The compound may interact with enzymes such as DYRK1A, which is implicated in neurodegenerative diseases and cancer.

The biological activity of this compound likely involves:

  • Binding to Kinases : The compound may inhibit the activity of kinases by binding to their active sites or allosteric sites.
  • Modulation of Signaling Pathways : By inhibiting kinase activity, the compound can alter signaling pathways related to cell growth and proliferation.

Case Studies

  • Inhibitory Effects on DYRK1A :
    • A study utilized docking simulations to predict the binding affinity of various compounds to DYRK1A. Results indicated that derivatives of this compound could potentially exhibit nanomolar-level inhibitory activity against DYRK1A .
  • Antioxidant and Anti-inflammatory Properties :
    • In vitro assays demonstrated that similar compounds exhibited significant antioxidant effects and reduced pro-inflammatory responses in microglial cells . This suggests potential neuroprotective effects relevant for conditions like Alzheimer's disease.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
Compound ADYRK1A Inhibition50
Compound BAntioxidant Activity75
Compound CAnti-inflammatory30

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Methods may include the use of continuous flow reactors for efficiency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this boronate ester, and how can purity be optimized?

  • Methodology : The compound is synthesized via Miyaura borylation, reacting 3,5-dichloro-4-methoxyphenyl halides with bis(pinacolato)diboron (B₂pin₂) using palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–90°C. Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol .
  • Key considerations : Monitor reaction progress by TLC (Rf ~0.5 in 9:1 hexane/EtOAc). Use inert atmosphere (argon) to prevent boronate oxidation .

Q. Which cross-coupling reactions are most effective for incorporating this boronate ester into aryl/heteroaryl systems?

  • Methodology : Suzuki-Miyaura coupling is preferred, using Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ or CsF as base in DMF/H₂O (3:1) at 80°C. For electron-deficient partners, employ Ir-catalyzed photoredox conditions (e.g., [Ir(ppy)₃], blue LED) to enhance reactivity .
  • Data validation : Compare yields via HPLC (C18 column, acetonitrile/water gradient) and confirm regioselectivity by NOESY NMR .

Advanced Research Questions

Q. How do steric/electronic effects of the 3,5-dichloro-4-methoxyphenyl group influence boron reactivity in cross-couplings?

  • Methodology : Perform Hammett analysis by synthesizing analogs with varying substituents. Measure reaction rates (kinetic studies via GC-MS) and correlate with σ values. The electron-withdrawing Cl groups polarize the B center, accelerating oxidative addition but increasing steric hindrance with bulky catalysts .
  • Contradiction resolution : If yields drop with bulkier catalysts (e.g., Pd(dtbpf)Cl₂), switch to smaller ligands (XPhos) or reduce reaction temperature .

Q. What analytical techniques resolve structural ambiguities in boron-containing byproducts?

  • Methodology : Use high-resolution mass spectrometry (HRMS-ESI) to identify boroxine byproducts (m/z [M+H]+). Confirm dimerization via X-ray crystallography (single-crystal diffraction, Cu Kα radiation) .
  • Case study : A 2028 study identified a trimeric borate side-product (m/z 789.32) formed under acidic conditions; mitigate via pH control (pH 7–8) .

Q. How can competing reaction pathways (e.g., protodeboronation vs. coupling) be controlled in aqueous media?

  • Methodology : Optimize solvent polarity (dioxane/H₂O vs. THF/H₂O) and base strength (K₃PO₄ > K₂CO₃). Add phase-transfer agents (TBAB) to stabilize the boronate in biphasic systems .
  • Data-driven design : Plot protodeboronation rates (UV-Vis at 280 nm) against pH to identify optimal conditions (pH 9–10, 60°C) .

Stability and Handling

Q. What storage conditions prevent decomposition of this moisture-sensitive boronate ester?

  • Protocol : Store under argon at –20°C in amber vials with molecular sieves (3Å). Monitor stability via ¹¹B NMR (δ 28–30 ppm for intact boronate; δ 18 ppm indicates hydrolysis) .
  • Decomposition kinetics : A 2026 study reported a half-life of 14 days at 25°C/60% RH; use within 48 hours after opening .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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